Acetylglycine

Description

Propriétés

IUPAC Name |

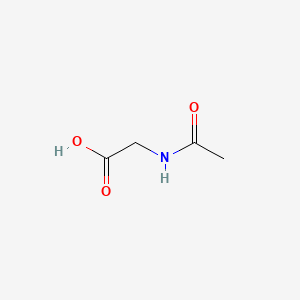

2-acetamidoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO3/c1-3(6)5-2-4(7)8/h2H2,1H3,(H,5,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKJIRPAQVSHGFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO3 | |

| Record name | aceturic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Aceturic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2043793 | |

| Record name | Aceturic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2043793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White powder; [Alfa Aesar MSDS], Solid | |

| Record name | Aceturic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15809 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Acetylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000532 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

26.3 mg/mL at 15 °C | |

| Record name | Acetylamino-Acetic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02713 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Acetylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000532 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

543-24-8 | |

| Record name | Acetylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=543-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aceturic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000543248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetylamino-Acetic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02713 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-ACETYLGLYCINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7605 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycine, N-acetyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aceturic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2043793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-acetylglycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.036 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETURIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U2UT4677KR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Acetylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000532 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

207 - 209 °C | |

| Record name | Acetylamino-Acetic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02713 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Acetylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000532 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Méthodes De Préparation

Cobalt-Based Catalysts with Sulfoxide/Dinitrile Promoters

The process disclosed in US4918222A utilizes a cobalt catalyst complexed with sulfoxides (e.g., dimethyl sulfoxide) or dinitriles (e.g., succinonitrile) to synthesize N-acetylglycine. The reaction proceeds via the following stoichiometry:

$$

\text{CH}3\text{CONH}2 + (\text{CH}2\text{O})n + \text{CO} + \text{H}2 \xrightarrow{\text{Co catalyst}} \text{CH}3\text{CONHCH}_2\text{COOH} + \text{byproducts}

$$

Key Reaction Parameters

| Condition | Range | Optimal Value |

|---|---|---|

| Temperature | 50–150°C | 120°C |

| Pressure | 6.9–27.6 MPa | 20.7 MPa |

| Catalyst | Co₂(CO)₈ + succinonitrile | 0.1–10 wt% Co |

| Solvent | Ethyl acetate | 10–80 wt% |

| Reaction Time | 1–10 hours | 4 hours |

Under these conditions, yields reach 81% based on paraformaldehyde conversion, with bisamidal (a paraformaldehyde-acetamide condensate) as the primary byproduct (6% yield). The sulfoxide/dinitrile ligands stabilize the cobalt catalyst, preventing precipitation and enabling reuse.

Cobalt Catalysts with Nitrile/Trialkylphosphine Ligands

EP0197659A1 introduces two novel promoter systems: nitriles (e.g., adiponitrile) and trialkylphosphines (e.g., tributylphosphine). These ligands allow operation at lower pressures (3.5–7 MPa) while maintaining high efficiency:

Comparative Performance of Ligand Systems

| Ligand Type | Pressure (MPa) | Yield (%) | Selectivity (%) |

|---|---|---|---|

| Succinonitrile | 20.7 | 81 | 89 |

| Tributylphosphine | 5.5 | 75 | 92 |

The phosphine-based system achieves 75% yield at just 5.5 MPa, making it economically favorable for continuous production. Nuclear magnetic resonance (NMR) analysis of reaction mixtures confirms that tributylphosphine suppresses bisamidal formation by accelerating the nucleophilic attack of acetamide on the formaldehyde intermediate.

Byproduct Formation and Mitigation Strategies

Bisamidal (C₅H₁₀N₂O₂) constitutes 5–15% of the product mixture in both methods. Its formation follows:

$$

2 \text{CH}3\text{CONH}2 + (\text{CH}2\text{O})n \rightarrow \text{CH}3\text{CONHCH}2\text{NHCOCH}3 + \text{H}2\text{O}

$$

Strategies to minimize bisamidal include:

- Solvent Optimization : Polar aprotic solvents like ethyl acetate reduce condensation rates by stabilizing intermediates.

- Stoichiometric Excess : Maintaining a 2:1 molar ratio of acetamide to paraformaldehyde shifts equilibrium toward N-acetylglycine.

- Temperature Gradients : Staged heating (50°C → 120°C over 1 hour) decreases premature condensation.

Industrial-Scale Production Considerations

Modern facilities employ continuous stirred-tank reactors (CSTRs) with the following design features:

- Catalyst Recovery : Filtration of the Co₂(CO)₈–ligand complex followed by solvent extraction achieves >90% cobalt reuse.

- Gas Recycling : Unreacted CO/H₂ mixtures are purified via membrane separation and reinjected, reducing raw material costs by 30%.

- Crystallization : Product isolation uses anti-solvent crystallization with cyclohexane, yielding 99.5% pure N-acetylglycine crystals.

Analyse Des Réactions Chimiques

Types de réactions : L'acide acétylaminoacétique subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former les acides carboxyliques correspondants.

Réduction : Les réactions de réduction peuvent reconvertir le groupe acétyle en groupe amino.

Substitution : Le groupe acétyle peut être substitué par d'autres groupes acyles en utilisant des réactifs appropriés.

Réactifs et conditions courantes :

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.

Substitution : Les chlorures d'acyle ou les anhydrides sont utilisés pour les réactions de substitution.

Principaux produits :

Oxydation : Formation d'acide acétique et de glycine.

Réduction : Formation de glycine.

Substitution : Formation de divers dérivés N-acyles en fonction de l'agent acétylant utilisé.

4. Applications de la recherche scientifique

L'acide acétylaminoacétique a des applications diverses dans la recherche scientifique :

Chimie : Utilisé comme élément constitutif de la synthèse organique et comme réactif dans la synthèse des peptides.

Biologie : Étudié pour son rôle dans les voies métaboliques et comme précurseur dans la biosynthèse d'autres acides aminés.

Médecine : Enquêté pour ses effets thérapeutiques potentiels et comme composant dans les formulations médicamenteuses.

Industrie : Utilisé dans la production de polymères biodégradables et comme intermédiaire dans la synthèse de divers produits chimiques

5. Mécanisme d'action

Le mécanisme d'action de l'acide acétylaminoacétique implique son interaction avec des enzymes et des récepteurs spécifiques dans les systèmes biologiques. Il agit comme un substrat pour la glycine oxydase, une enzyme trouvée dans Bacillus subtilis, qui catalyse l'oxydation de la glycine . Le groupe acétyle modifie la réactivité de l'acide aminé, influençant ses interactions avec d'autres molécules et voies.

Composés similaires :

- N-acétyl-L-glutamine

- N-acétyl-L-proline

- N-acétyl-4-hydroxy-L-proline

Comparaison : L'acide acétylaminoacétique est unique en raison de sa structure simple et de la présence d'un groupe acétyle sur la glycine. Comparé à d'autres N-acétylaminoacides, il a un poids moléculaire plus faible et une réactivité différente. Par exemple, la N-acétyl-L-glutamine et la N-acétyl-L-proline ont des structures plus complexes et sont utilisées dans différentes applications biologiques et industrielles .

Applications De Recherche Scientifique

Biological Research

1.1 Peptidomimetics and Drug Development

N-Acetylglycine is utilized as a blocking agent at the N-terminus in the synthesis of unnatural amino acids and peptide analogs. This application is crucial in the development of peptidomimetics, which are designed to mimic the structure and function of peptides while improving stability and bioavailability . The ability to modify peptides with N-acetylglycine enhances their therapeutic potential by allowing researchers to tailor their properties for specific biological interactions.

1.2 Metabolomic Studies

Recent studies have identified N-acetylglycine as a significant metabolite associated with obesity resistance. In a systematic metabolomic study involving diet-induced obese mice, acetylglycine treatment resulted in a notable decrease in body weight, suggesting its potential as a therapeutic candidate for obesity prevention . This finding highlights the compound's role in metabolic regulation and its implications for obesity-related diseases.

Toxicology and Safety Studies

2.1 Genotoxicity Testing

Toxicological assessments have demonstrated that N-acetylglycine exhibits no genotoxic effects in vitro or in vivo. Studies involving acute oral and repeated dose dietary exposure in animal models revealed no adverse effects or mortalities at high doses (up to 2000 mg/kg), establishing a no-observed-adverse-effect-level (NOAEL) for systemic toxicity . This safety profile supports its use in various research applications.

Material Science

3.1 Nonlinear Optical Materials

N-Acetylglycine crystals have been investigated for their nonlinear optical properties, making them suitable candidates for applications in photonics and optoelectronics. The zwitterionic nature of N-acetylglycine contributes to its unique optical characteristics, which can be harnessed in UV and IR detectors . Research has shown promising results regarding its vibrational spectra and structural properties, indicating potential for future applications in advanced optical devices.

Synthesis and Industrial Applications

4.1 Synthesis Processes

N-acetylglycine can be synthesized through various chemical processes involving paraformaldehyde and acetamide under specific catalytic conditions. Innovations in synthetic methods have improved yield and efficiency, making it feasible for industrial applications . This compound serves as an intermediate in the production of other amino acids and is involved in synthesizing sweeteners like aspartame.

Case Studies

Mécanisme D'action

The mechanism of action of Acetylamino-Acetic Acid involves its interaction with specific enzymes and receptors in biological systems. It acts as a substrate for glycine oxidase, an enzyme found in Bacillus subtilis, which catalyzes the oxidation of glycine . The acetyl group modifies the reactivity of the amino acid, influencing its interactions with other molecules and pathways.

Comparaison Avec Des Composés Similaires

Key Observations :

Enzymatic Catalysis

- Catalytic Efficiency: N-Acetylglycine shows the highest D(VMAX/KAG)app (3.2 ± 0.31) in PAM-mediated oxidation, outperforming N-decanoylglycine (1.9 ± 0.2) and N-benzoylglycine (1.5 ± 0.3) .

- Mechanistic Divergence: Unlike N-decanoylglycine, which follows a sequential kinetic mechanism, N-Acetylglycine adheres to an equilibrium-ordered pathway due to its unique substrate pre-organization in the enzyme active site .

Antimicrobial Activity

- Xanthostatin Specificity: The N-acetylglycine side chain is essential for xanthostatin’s activity against Xanthomonas spp.

- Contrast with Commendamide : N-Acetylglycine lacks cholesterol-solubilizing and hemolytic activity, unlike commendamide (N-acyl-3-hydroxy-palmitoyl glycine) produced by Bacteroidales .

Metabolic and Clinical Relevance

- ACY1 Deficiency Marker: N-Acetylglycine is a diagnostic marker for ACY1 deficiency, whereas propionylglycine and butyrylglycine are markers for other metabolic disorders .

Structural and Functional Insights

- Tautomerization : Unique to N-Acetylglycine among glycine derivatives, its peptide bond enables diol tautomer formation upon ionization, influencing stability and reactivity .

Activité Biologique

N-Acetylglycine (NAG) is a derivative of the amino acid glycine, characterized by the addition of an acetyl group to its nitrogen. This compound belongs to the class of N-acyl-alpha amino acids and plays a significant role in various biological processes, including metabolism and protein synthesis. Its biological activity has garnered attention for its potential therapeutic applications, particularly in obesity resistance and antimicrobial activity.

Metabolism and Biosynthesis

N-Acetylglycine is synthesized from glycine and acetyl-CoA through the action of the enzyme glycine N-acyltransferase (GLYAT). This enzyme catalyzes the transfer of an acyl group to glycine, resulting in the formation of N-acetylglycine. The reaction can be summarized as follows:

In addition to its synthesis, N-acetylation of proteins via post-translational modifications is a widespread process that contributes to protein stability and function. This modification is critical for the regulation of protein interactions and activities within cells .

Obesity Resistance

Recent studies have highlighted the role of N-acetylglycine in obesity resistance. A systematic metabolomic study demonstrated that N-acetylglycine exhibits robust effects in reducing adiposity in both human subjects and diet-induced obese (DIO) mice. The research identified several metabolic pathways associated with body fat distribution, with N-acetylglycine being a key metabolite linked to obesity resistance .

Table 1: Key Findings on Obesity Resistance

| Study | Population | Findings |

|---|---|---|

| Systematic metabolomic studies | Humans and DIO mice | N-acetylglycine associated with reduced adiposity |

| Pathway analysis | Various cohorts | Identified metabolic pathways linked to body fat distribution |

Antimicrobial Activity

N-Acetylglycine has also been studied for its antimicrobial properties. Research indicates that the side chain of N-acetylglycine is critical for its bacteriostatic effects. This suggests that NAG may have potential applications as an antimicrobial agent, particularly against certain bacterial strains .

Table 2: Antimicrobial Activity Overview

| Compound | Activity | Mechanism |

|---|---|---|

| N-Acetylglycine | Antimicrobial | Inhibits bacterial growth through specific interactions |

Case Study 1: Obesity Resistance Mechanisms

In a controlled trial involving DIO mice, researchers administered varying doses of N-acetylglycine and monitored changes in body weight, fat distribution, and metabolic markers. The results indicated a significant reduction in body fat percentage among treated mice compared to controls, suggesting that N-acetylglycine may modulate energy metabolism pathways effectively.

Case Study 2: Antimicrobial Efficacy

A study investigating the antimicrobial properties of N-acetylglycine involved testing its efficacy against several bacterial strains. The results showed that NAG exhibited significant inhibitory effects on bacterial growth, particularly in Gram-positive bacteria, indicating its potential as a novel antimicrobial agent.

Q & A

Q. What are the standard methods for synthesizing and characterizing N-acetylglycine in biochemical studies?

N-Acetylglycine is typically synthesized via enzymatic acetylation of glycine using glycine N-acyltransferase (GLYAT) with acetyl-CoA as the acyl donor . Characterization involves techniques such as:

- Nuclear Magnetic Resonance (NMR) : To confirm the planar peptide group structure, as validated in crystallographic studies of N-acetylglycine .

- Mass Spectrometry (MS) : Soft ionization methods (e.g., QTOF) with fragmentation patterns (e.g., [M+H]⁺ at m/z 117) are used for structural identification .

- Chromatography : UHPLC/MS/MS for quantifying N-acetylglycine in biological samples, with protocols optimized for age and sex variables in serum/plasma .

Q. How is N-acetylglycine utilized in peptide simulation studies?

N-Acetylglycine serves as an N-terminal blocking agent in peptide research, preventing unwanted interactions at the amino terminus. It is also used to study peptide bond resonance and planarity, critical for validating computational models of protein secondary structures like α-helices . Experimental protocols often include:

- Resonance Analysis : Confirming electron delocalization in peptide bonds via X-ray crystallography .

- Comparative Studies : Contrasting its behavior with other N-acylglycine derivatives (e.g., N-formylglycine) to assess acyl chain effects .

Advanced Research Questions

Q. What kinetic mechanisms govern enzymatic reactions involving N-acetylglycine, and how are contradictions in data resolved?

N-Acetylglycine participates in peptidylglycine α-amidating monooxygenase (PAM) reactions, following an equilibrium-ordered kinetic mechanism (Table 1):

| Parameter | Value (H) | Value (D) | D(VMAX/K) |

|---|---|---|---|

| VMAX (s⁻¹) | 28 ± 3 | 22 ± 1.4 | 1.3 ± 0.2 |

| KI,AG (mM) | 1.2 ± 0.2 | - | - |

| D(VMAX/KAG)app (ambient O₂) | 3.2 ± 0.31 | - | - |

Source: Kinetic isotope effect (KIE) studies under varying O₂ concentrations . Discrepancies in D(VMAX/KAG) values (e.g., 3.2 vs. 1.9) arise from viscosity effects and deuteration at the α-carbon. These are resolved by:

Q. How does the peptide bond in N-acetylglycine influence its tautomerization and ionization behavior?

Ionization of N-acetylglycine (e.g., via 48 keV O⁶⁺ ions) induces tautomerization between the canonical form and a metastable diol tautomer (lifetimes ~μs). Key findings include:

- Peptide Bond Role : The amide group stabilizes tautomers via resonance, increasing tautomerization rates compared to simpler amino acids .

- Computational Validation : Density Functional Theory (DFT) calculations confirm diol tautomer stability and fragmentation pathways .

Q. What computational approaches are used to model N-acetylglycine's electronic spectra and excited states?

Multiconfigurational methods like CASSCF/CASPT2 are employed to analyze electronic transitions (Table 2):

| State Type | Energy (eV) | Transition | Intensity |

|---|---|---|---|

| n → π* (valence) | 5.65 | Carboxylic O → π* | Weak |

| π → π* (valence) | 8.10 | Intramolecular CT | Moderate |

| Rydberg | 10.20 | - | Low |

Source: Theoretical studies comparing glycine and N-acetylglycine . Discrepancies between experimental and computed spectra are addressed via solvent effect simulations and basis set adjustments .

Methodological Considerations

Q. How should researchers design experiments to account for chain-length effects in N-acylglycine substrates?

- Substrate Screening : Test homologous series (e.g., N-acetylglycine to N-decanoylglycine) to assess kinetic uniformity .

- Microviscosity Controls : Use additives like glycerol to decouple active site dynamics from bulk solvent effects .

Q. What protocols ensure reproducibility in N-acetylglycine sample preparation for mass spectrometry?

- Labeling Reagents : Optimize concentrations (e.g., 10–100 μM) and derivatization times (30–60 min) based on ionization efficiency .

- Data Preprocessing : Use workflows like GlycoWorkbench for glycan composition analysis before detailed structural studies .

Data Contradictions and Resolution

Q. Why do reported D(VMAX/KAG) values vary across studies, and how can this be mitigated?

Variations stem from differences in O₂ concentrations, deuteration sites, and enzyme purity. Standardization steps include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.